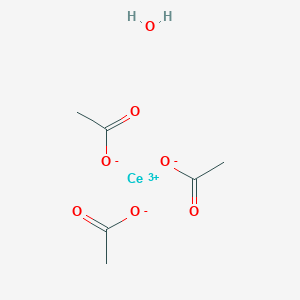

cerium (III) acetate monohydrate

Description

BenchChem offers high-quality cerium (III) acetate monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cerium (III) acetate monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cerium(3+);triacetate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Ce.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2/q;;;+3;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERUOEZHIAYQQL-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Ce+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11CeO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Technical Guide: Cerium(III) Acetate Monohydrate

CAS Number: 206996-60-3 Formula: Ce(CH₃CO₂)₃ · H₂O (Note: Often supplied as sesquihydrate, stoichiometry varies by drying method)

Executive Summary: The Lanthanide Utility Player

Cerium(III) acetate monohydrate is not merely a salt; it is a strategic precursor in the interface between coordination chemistry and materials science. Unlike its nitrate counterparts, which are potent oxidizers and prone to violent decomposition, the acetate anion acts as a stabilizing bidentate ligand . This coordination capability allows for controlled hydrolysis rates in sol-gel processes, making it the superior choice for synthesizing mesoporous ceria (CeO₂) with tunable morphology.

For the drug development and catalysis sectors, this compound offers a unique Lewis acid profile. The high oxophilicity of the Cerium(III) ion, combined with the lability of the acetate group, permits efficient activation of carbonyls and amines in "green" solvent-free syntheses.

Physicochemical Profile

The following data aggregates standard commercial specifications with empirical observations regarding stability.

| Property | Specification | Technical Insight |

| Appearance | White to off-white crystalline powder | Yellowing indicates oxidation to Ce(IV) or impurity. |

| Molar Mass | 335.26 g/mol (Monohydrate basis) | Adjust calculation if using Sesquihydrate (approx. 344.28 g/mol ). |

| Solubility | High in H₂O, Pyridine; Low in Acetone/Ethanol | Solubility in water is driven by high hydration enthalpy of Ce³⁺. |

| Thermal Stability | Dehydrates >130°C; Decomposes >300°C | Multi-step decomposition is critical for calcination protocols. |

| Hygroscopy | Moderate | Must be stored in a desiccator; absorbs moisture to form higher hydrates. |

| Coordination | 9-coordinate (typically) | Acetate ligands often bridge Ce centers, forming polymeric networks. |

Core Application I: Controlled Synthesis of Nanostructured Ceria

Context: The synthesis of Cerium Oxide (CeO₂) nanoparticles for catalytic converters, solid oxide fuel cells (SOFCs), or biomedical antioxidants relies heavily on the precursor's decomposition behavior.

The "Acetate Advantage"

In sol-gel synthesis, Cerium Nitrate leads to rapid, uncontrolled precipitation due to the non-coordinating nature of the nitrate ion. Cerium Acetate, conversely, utilizes the acetate group as a chelating agent . This slows down the hydrolysis of the Ce³⁺ ion, allowing for the formation of a homogeneous gel network rather than a precipitate. This results in smaller crystallite sizes and higher surface areas.

Experimental Protocol: Hydrothermal Synthesis of Mesoporous CeO₂

Objective: Synthesis of high-surface-area CeO₂ nanospheres.

-

Precursor Dissolution: Dissolve 1.0 g of Cerium(III) acetate hydrate in 40 mL of deionized water. Sonicate for 10 minutes to ensure complete dissolution.

-

Mineralizer Addition: Add 3.2 g of Urea (CO(NH₂)₂) under vigorous stirring.

-

Why Urea? Urea undergoes thermal decomposition to release ammonia slowly (homogeneous precipitation), preventing localized pH spikes that cause agglomeration.

-

-

Hydrothermal Treatment: Transfer the clear solution to a Teflon-lined stainless steel autoclave. Seal and heat to 160°C for 12 hours .

-

Washing: Centrifuge the resulting white precipitate. Wash 3x with water and 1x with ethanol to remove residual acetate ions.

-

Calcination (Critical Step): Dry at 80°C, then calcine in air at 400°C for 4 hours (Ramp rate: 2°C/min).

-

Validation: The white powder should turn pale yellow (characteristic of CeO₂).

-

Visualization: Sol-Gel Transformation Pathway

Caption: Step-wise transformation of Cerium Acetate to Ceria, highlighting the ligand-controlled hydrolysis step.

Core Application II: Green Organic Catalysis

Context: Cerium(III) is a "hard" Lewis acid (according to HSAB theory). It has a strong affinity for oxygen-containing functional groups (carbonyls), making it an excellent catalyst for transamidation and condensation reactions without the need for toxic solvents.

Protocol: Solvent-Free Transamidation of Amides

Objective: Conversion of primary amides to secondary amides using Ce(OAc)₃.

-

Reaction Setup: In a 10 mL round-bottom flask, combine Acetamide (1.0 mmol), N-Octylamine (1.0 mmol), and Cerium(III) acetate hydrate (5 mol%, 16 mg).

-

Conditions: Heat the mixture to 110°C under an open atmosphere (or reflux if volatile amines are used). No solvent is required; the melt acts as the medium.

-

Mechanism Check: The Ce³⁺ coordinates to the carbonyl oxygen of the amide, increasing the electrophilicity of the carbon center. This facilitates the nucleophilic attack by the amine.

-

Work-up: After 12 hours, cool to room temperature. Dissolve the solid residue in ethyl acetate and wash with dilute HCl (to remove unreacted amine) and brine.

-

Purification: Recrystallize or perform column chromatography.

-

Yield Expectation: >85% conversion is typical for this catalyst system.

-

Core Application III: Biomedical Antioxidant Mimetic

Context: Cerium acetate is the primary precursor for synthesizing "Nanoceria" used in therapeutic applications. The biological activity stems from the auto-regenerative redox cycle between Ce³⁺ and Ce⁴⁺, which mimics the enzymes Superoxide Dismutase (SOD) and Catalase.

The Redox Scavenging Mechanism

The surface of the nanoparticle contains oxygen vacancies. When Ce³⁺ reacts with a superoxide radical (O₂•⁻), it oxidizes to Ce⁴⁺. Remarkably, the crystal lattice can reduce itself back to Ce³⁺, allowing a single nanoparticle to scavenge ROS (Reactive Oxygen Species) repeatedly.

Caption: The auto-regenerative redox cycle of Cerium, allowing continuous scavenging of reactive oxygen species.

Safety & Handling Protocols

While Cerium salts are generally considered to have low toxicity compared to other heavy metals, strict protocols are required to maintain chemical purity and operator safety .

-

Inhalation Hazard: As a fine powder, Ce(OAc)₃ can irritate the respiratory tract.

-

Control: Handle only in a fume hood or with a N95/P2 particulate respirator.

-

-

Ocular Risk: Irritant.

-

Control: ANSI-approved safety glasses are mandatory.

-

-

Storage (Crucial for Stoichiometry):

-

The substance is hygroscopic. Store in a tightly sealed container with a desiccant (Silica gel or Drierite).

-

Technical Note: If the powder clumps, the water content has likely shifted from Monohydrate (1 H₂O) to Sesquihydrate (1.5 H₂O) or higher. This will affect the molecular weight calculations for precise catalytic loading. Validate water content via TGA (Thermogravimetric Analysis) if high precision is needed.

-

References

-

Synthesis of Mesoporous Cerium Oxide (CeO2) Nanoparticles and Effect of Cerium Precursors on Transamidation. Source: Journal of Nanoscience and Nanotechnology, 2017. URL:[Link][1]

-

Thermal decomposition of cerium(III) acetate hydrate studied with sample-controlled thermogravimetric–mass spectrometry. Source: Thermochimica Acta / ResearchGate. URL:[Link]

-

Synthesis and Characterization of Cerium Oxide Nanoparticles: Effect of Cerium Precursor to Gelatin Ratio. Source: MDPI, Materials, 2025. URL:[Link][2][3]

Sources

Technical Guide: Solubility Profile and Solution Chemistry of Cerium(III) Acetate Monohydrate

Executive Summary

Cerium(III) acetate monohydrate (Ce(CH₃CO₂)₃[1][2][3][4]·H₂O) is a critical precursor in the synthesis of cerium oxide (CeO₂) nanoparticles, thin films, and catalytic coatings.[5] While its solubility in water is thermodynamically favorable and straightforward, its behavior in ethanol is complex, often leading to experimental failure (precipitation, haze) if not properly managed.

This guide provides a definitive technical analysis of its solubility, overcoming common literature contradictions by distinguishing between thermodynamic solubility and kinetic processability (sol-gel formation).

Part 1: Physicochemical Profile[6][7]

| Property | Specification |

| Formula | Ce(CH₃CO₂)₃[1][2][3][4][6][7][8] · H₂O |

| Molecular Weight | 335.26 g/mol (Monohydrate) |

| Oxidation State | Ce³⁺ (Stable), susceptible to oxidation to Ce⁴⁺ in basic/oxidizing conditions |

| Appearance | White to off-white crystalline powder |

| Hygroscopicity | Moderate; tends to clump in high humidity |

| Thermal Stability | Dehydrates >133°C; Decomposes to CeO₂ >310°C |

Part 2: Solubility in Water[4][5][7][11]

Quantitative Data & Mechanism

Cerium(III) acetate is highly soluble in water due to the high hydration enthalpy of the trivalent cerium ion (

| Solvent | Solubility (20°C) | Condition |

| Water (Deionized) | ~260 g/L (approx. 0.77 M) | Stable at pH < 7 |

| Water (Basic pH >8) | Insoluble | Precipitates as Ce(OH)₃ / CeO₂·xH₂O |

Hydrolysis and Stability

In aqueous solution, the

-

Hydrolysis Reaction:

( -

Implication: Solutions are naturally slightly acidic. If the pH is raised (e.g., by adding base), the equilibrium shifts right, leading to turbidity.

Protocol: Preparation of Stable Aqueous Solution (100 mL, 0.5 M)

Objective: Create a clear, shelf-stable stock solution.

-

Calculate Mass: Weigh 16.76 g of Ce(CH₃CO₂)₃·H₂O.[10]

-

Solvent Prep: Measure 80 mL of high-purity deionized water (Type I, 18.2 MΩ).

-

Expert Tip: Degas water if the application is sensitive to oxidation, though Ce(III) is relatively stable in air.

-

-

Dissolution: Add powder slowly to water under magnetic stirring (300 RPM) at room temperature.

-

Clarification: The solution should become clear within 10-15 minutes.

-

Troubleshooting: If a faint haze persists (due to carbonate impurities), add glacial acetic acid dropwise (approx. 0.5 - 1.0 mL) until clear. This suppresses hydrolysis and solubilizes carbonates.

-

-

Finalize: Dilute to 100 mL volume. Filter through a 0.2 µm PVDF filter to remove dust/insolubles.

Part 3: Solubility in Ethanol (The Technical Challenge)

The "Solubility" Paradox

Literature often presents conflicting data: some sources claim it is "soluble," while others say "insoluble."

-

The Reality: The monohydrate form has low intrinsic solubility in anhydrous ethanol at room temperature. The water of hydration interferes with the solvation by ethanol molecules.

-

The Workaround: "Solubility" in ethanol for applications (like spin coating) is achieved via solvolysis assisted by heat and often a chelating additive or acid catalyst. You are effectively creating a sol, not just a simple solution.

| Solvent | Solubility (20°C) | Solubility (40-60°C) |

| Ethanol (Absolute) | < 5 g/L (Sparingly Soluble) | Moderate (forms colloidal sol) |

| Ethanol + Acetic Acid | Moderate | High (Stable Precursor) |

Protocol: Preparation of Ethanolic Sol-Gel Precursor

Objective: Create a transparent sol for spin-coating or thin-film deposition.

-

Solvent Matrix: Use Absolute Ethanol (low water content is critical to control hydrolysis rates later).

-

Initial Mixing: Add Ce(III) acetate monohydrate to ethanol. Result: Cloudy suspension.

-

Thermal Activation: Heat the mixture to 40°C - 60°C with vigorous stirring.

-

Stabilization (Critical Step): Add Glacial Acetic Acid (molar ratio 1:1 to 1:3 relative to Cerium).

-

Why? Acetic acid acts as a chelating agent, breaking down polymeric acetate bridges and preventing rapid precipitation.

-

-

Aging: Stir for 30–60 minutes at temperature. The solution should transition from cloudy to clear or slightly translucent (a stable sol).

Part 4: Visualization of Solution Chemistry

Diagram 1: Hydrolysis & Species Distribution Logic

This diagram illustrates the fate of Ce(III) Acetate in water versus ethanol, highlighting the critical decision points for researchers.

Caption: Decision tree for processing Ce(III) Acetate in aqueous vs. organic media.

Part 5: References

-

Carl Roth GmbH. Safety Data Sheet: Cerium(III) acetate hydrate.[11] (States water solubility of ~260 g/L at 20°C).[11]

-

Perry, D. L. Handbook of Inorganic Compounds, 2nd ed.[10] CRC Press, 2011.[10] (Provides solubility data for lanthanide acetates).

-

Pla, D. et al. Preparation and characterization of cerium doped silica sol–gel coatings. Journal of Sol-Gel Science and Technology. (Details the ethanol/acetic acid heating protocol for sol preparation).

-

Baes, C. F., & Mesmer, R. E. The Hydrolysis of Cations.[9] Wiley, 1976.[9] (Definitive source for Ce(III) hydrolysis constants).

-

ResearchGate Community. Discussions on Cerium Acetate Solubility. (Field-proven insights on ethanol "haze" and acid stabilization).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cerium(III) acetate hydrate | CAS 206996-60-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Cerium(III) acetate, GR 99.9% 206996-60-3 India [ottokemi.com]

- 5. Cerium(III) Acetate | CAS 206996-60-3 | High Purity Rare Earths [prochemonline.com]

- 6. Cerium(III) acetate 99.9 trace metals 206996-60-3 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. cost-nectar.eu [cost-nectar.eu]

- 10. researchgate.net [researchgate.net]

- 11. carlroth.com [carlroth.com]

A Researcher's Guide to the Safe Handling of Cerium (III) Acetate Monohydrate

An In-depth Technical Guide for Scientists and Drug Development Professionals

Cerium (III) acetate monohydrate is a versatile precursor compound with significant applications in catalysis, materials science for electronics and optics, and even biomedical research.[1][2] Its utility as a water-soluble source for cerium oxide nanoparticles makes it a valuable tool in the laboratory.[1][2][3][4] However, like any chemical reagent, a thorough understanding of its hazard profile and handling requirements is paramount to ensure the safety of researchers and the integrity of experimental outcomes. This guide moves beyond a simple recitation of Safety Data Sheet (SDS) sections to provide a practical, in-depth perspective on managing the risks associated with this compound.

Chapter 1: Core Chemical and Physical Identity

A foundational understanding of a chemical's properties is the first step in a robust safety assessment. These characteristics influence how the substance behaves under various laboratory conditions, from storage to dissolution and disposal.

Scientist's Note: The compound's solubility in water is a key feature, making it a preferred precursor for aqueous-based syntheses like sol-gel processes.[3][4] However, its thermal decomposition profile is critical. At temperatures exceeding 300°C, it can liberate acetic acid and cerium oxide fumes.[5] This decomposition to cerium oxide is often the desired outcome in materials synthesis, but it must be controlled within appropriate apparatus, such as a tube furnace with proper ventilation.[3][6]

Table 1: Physicochemical Properties of Cerium (III) Acetate Monohydrate

| Property | Value | Source |

| Chemical Formula | Ce(C₂H₃O₂)₃ · H₂O | [7] |

| CAS Number | 206996-60-3 (hydrate) | [1][3][8][9] |

| Molecular Weight | 317.25 g/mol (anhydrous) | [3][7][10] |

| Appearance | White crystalline powder or chunks | [1][2][3] |

| Melting Point | >115 °C; Decomposes at ~308 °C | [1][3][6][7] |

| Solubility | Soluble in water | [3][6] |

| Stability | Stable under normal conditions; light-sensitive | [7][9][11] |

Chapter 2: Hazard Identification and Practical Risk Assessment

Cerium (III) acetate monohydrate is not classified as acutely toxic, but it presents definite irritation hazards that demand respect and proper handling.[9][11] The primary risks in a laboratory setting are associated with eye contact, skin contact, and inhalation of the powder.[5][9]

GHS Hazard Classification:

-

Serious Eye Damage/Irritation: Category 1 or 2A. Causes serious eye irritation, potentially leading to damage.[5][9][12]

-

Skin Corrosion/Irritation: Category 2. Causes skin irritation.[9][11][12]

-

Specific Target Organ Toxicity (Single Exposure): Category 3. May cause respiratory irritation.[9][11][12]

-

Hazardous to the Aquatic Environment (Acute Hazard): Category 1. Very toxic to aquatic life.[7][13]

Expert Insight: The physical form of the compound—a fine powder—is a significant factor in its risk profile.[2] Weighing and transferring operations can easily generate airborne dust, creating an inhalation hazard.[10] While classified as a respiratory irritant, repeated or significant inhalation should be avoided. The primary and most immediate danger, however, is to the eyes, where the particulate nature of the chemical can cause severe irritation and damage.[9][12]

Caption: Relationship between hazards and required personal protective equipment.

Chapter 3: Safe Handling and Exposure Control

Mitigating the risks identified above requires a multi-layered approach, prioritizing engineering controls and supplementing them with appropriate personal protective equipment (PPE). This is often visualized as the "Hierarchy of Controls."

Caption: The hierarchy of safety controls, from most to least effective.

Experimental Protocol: Weighing and Preparing a Solution

This protocol is designed to minimize dust generation and exposure.

-

Preparation:

-

Ensure a chemical fume hood or other ventilated enclosure is operational.

-

Don the required PPE: chemical safety goggles (do not wear contact lenses), nitrile or neoprene gloves, and a lab coat.[5]

-

Designate a specific work area within the hood for handling the powder.

-

Place a weigh boat on an analytical balance inside the hood. Tare the balance.

-

-

Handling the Solid:

-

Retrieve the cerium (III) acetate monohydrate container. Before opening, gently tap the container to settle the powder.

-

Slowly and carefully open the container inside the fume hood to avoid creating airborne dust.

-

Use a clean spatula to transfer the desired amount of powder to the weigh boat. Avoid scooping quickly or dropping the powder from a height.

-

Securely close the main container.

-

-

Preparing the Solution:

-

Transfer the weighed powder into a beaker containing the appropriate solvent.

-

Pro-Tip: Add the solid to the liquid, not the other way around. This prevents splashing and reduces dust.

-

Use a small amount of the solvent to rinse any residual powder from the weigh boat into the beaker to ensure a complete transfer.

-

Stir the solution gently until the solid is fully dissolved.

-

-

Cleanup:

-

Carefully dispose of the weigh boat and any contaminated wipes into a designated solid waste container.

-

Wipe down the spatula and the work surface inside the fume hood with a damp cloth or towel.

-

Remove gloves and wash hands thoroughly with soap and water.[5]

-

Chapter 4: Emergency Procedures: A Self-Validating System

Emergency preparedness relies on clear, logical, and rehearsed procedures. In the event of an exposure or spill, a systematic response is crucial.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5][8][9]

-

Skin Contact: Remove contaminated clothing.[5][7] Wash the affected area thoroughly with soap and plenty of water.[5][10] If skin irritation persists, seek medical advice.[8][9]

-

Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[5][9] If the person feels unwell or if symptoms occur, seek medical attention.[5][9]

-

Ingestion: Rinse the mouth with water.[7][10] Never give anything by mouth to an unconscious person.[5][10] Call a physician or poison control center if you feel unwell.[7][14]

Accidental Release Measures

For a small laboratory spill, the following workflow should be initiated.

Caption: Step-by-step workflow for responding to a laboratory spill.

Chapter 5: Stability, Reactivity, and Disposal

Stability and Reactivity: Cerium (III) acetate monohydrate is stable under standard storage conditions.[5][7] However, certain conditions and materials should be avoided:

-

Conditions to Avoid: Heat, open flames, and sparks, as the material can decompose at elevated temperatures.[5][7] It is also noted as being sensitive to light.[8][11]

-

Incompatible Materials: Strong oxidizing agents.[5] Violent reactions can occur.[13]

-

Hazardous Decomposition Products: When heated, it can produce irritating fumes, organic acid vapors, and cerium oxide fumes.[5] In case of a fire, carbon oxides may also be liberated.[7][10]

Storage: Store in a cool, dry, and well-ventilated place.[5][10] Keep containers tightly closed to prevent moisture absorption and contamination.[5][10]

Disposal Considerations: Waste material is considered hazardous and must be disposed of in accordance with local, state, and federal regulations.[9] Do not empty into drains or release into the environment.[10] Collect waste in clearly labeled, sealed containers for disposal by a licensed professional waste disposal service.[5][10]

References

-

Gelest, Inc. (2015). CERIUM(III) ACETATE, hydrate - Safety Data Sheet. [Link]

-

Carl ROTH. (2019). Safety Data Sheet: Cerium(III) acetate hydrate. [Link]

-

Thermo Fisher Scientific (Alfa Aesar). (2025). Cerium(III) acetate hydrate - SAFETY DATA SHEET. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Cerium(III) acetate hydrate. [Link]

-

Thermo Fisher Scientific (Alfa Aesar). (2024). Cerium(III) acetate hydrate - SAFETY DATA SHEET. [Link]

-

Carl ROTH. (2019). Safety Data Sheet: Cerium(III) acetate hydrate. [Link]

-

Wikipedia. (n.d.). Cerium(III) acetate. [Link]

-

Grokipedia. (n.d.). Cerium(III) acetate. [Link]

-

ExportersIndia. (n.d.). Rare Earth Acetates. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 乙酸铈 (III) 水合物 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 3. Cerium(III) Acetate | CAS 206996-60-3 | High Purity Rare Earths [prochemonline.com]

- 4. grokipedia.com [grokipedia.com]

- 5. gelest.com [gelest.com]

- 6. Cerium(III) acetate - Wikipedia [en.wikipedia.org]

- 7. carlroth.com [carlroth.com]

- 8. fishersci.com [fishersci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.no [fishersci.no]

- 12. chemicalbook.com [chemicalbook.com]

- 13. carlroth.com [carlroth.com]

- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Methodological & Application

Application Note: Sol-Gel Synthesis of Cerium Oxide Nanoparticles using Cerium (III) Acetate Monohydrate

Part 1: Executive Summary & Strategic Rationale

The "Acetate Advantage" in Sol-Gel Chemistry

While Cerium (III) Nitrate is the ubiquitous precursor for ceria synthesis, Cerium (III) Acetate Monohydrate (

Why switch to Acetate?

-

Biocompatible Byproducts: Unlike nitrates (which evolve toxic

gases) or chlorides (which leave corrosive residues), the decomposition of acetate yields only -

Chelation-Driven Stability: The acetate anion (

) acts as a weak bidentate ligand. It stabilizes the -

Defect Engineering: Acetate-derived sol-gels have been shown to favor a higher concentration of surface oxygen vacancies (

sites) upon calcination at moderate temperatures (

Part 2: Core Mechanism & Reaction Dynamics

The transformation from Cerium Acetate to Cerium Oxide involves a hydrolytic polycondensation followed by thermal decomposition.

The Chemical Pathway

-

Solvation & Complexation: In polar solvents (water/glycol), the cerium acetate dissociates but acetate ions remain in the coordination sphere, slowing down hydrolysis.

-

Hydrolysis: Addition of a base (e.g.,

) or heating strips the acetate ligands, replacing them with hydroxyl groups: -

Condensation (Oxolation): Hydroxyl groups react to form oxygen bridges (

), building the inorganic polymer network (the "Gel"). -

Oxidation & Crystallization: During aging or calcination,

partially oxidizes to

Mechanism Visualization

Figure 1: Step-wise transformation of Cerium Acetate to Crystalline Ceria.

Part 3: Experimental Protocols

Protocol A: Biomedical Grade (High ROS Scavenging)

Objective: Synthesis of ultrasmall (<10 nm), water-dispersible CeO₂ nanoparticles with high

Materials

-

Precursor: Cerium (III) Acetate Monohydrate (99.9% purity).

-

Solvent: Ethylene Glycol (EG) - Acts as both solvent and reducing agent to maintain Ce3+.

-

Stabilizer: Polyvinylpyrrolidone (PVP, MW=40k) - Prevents agglomeration.

-

Precipitating Agent: Ammonium Hydroxide (28-30%).

Workflow

-

Precursor Solution: Dissolve 2.0 g of Cerium Acetate and 1.0 g of PVP in 40 mL of Ethylene Glycol. Stir at room temperature for 30 mins until clear.

-

Checkpoint: Solution must be transparent. Turbidity indicates impurities or premature hydrolysis.

-

-

Sol Formation: Heat the solution to 80°C under continuous magnetic stirring (500 rpm).

-

Gelation: Add 2 mL of Ammonium Hydroxide dropwise. The solution will turn from colorless to yellowish-brown.

-

Note: The color change indicates the formation of CeO₂ nuclei.

-

-

Aging: Maintain at 80°C for 4 hours. The glycolic medium limits particle growth.

-

Work-up:

-

Cool to room temperature.

-

Add 100 mL Acetone to precipitate the nanoparticles.

-

Centrifuge at 8000 rpm for 15 mins.

-

Wash pellet 3x with Ethanol/Water (1:1).

-

-

Drying: Vacuum dry at 60°C overnight. Do not calcine if high solubility is required; the glycol/PVP coating provides stability.

Protocol B: Catalytic Grade (Mesoporous)

Objective: Synthesis of mesoporous CeO₂ with high surface area (>80 m²/g). Application: Catalysis (CO oxidation), Sensor coatings.

Materials

-

Precursor: Cerium (III) Acetate Monohydrate.

-

Solvent: Ethanol (Absolute).[1]

-

Complexing Agent: Citric Acid (Anhydrous).

-

Ratio: Metal:Citric Acid = 1:1.

Workflow

-

Chelation: Dissolve 3.1 g of Cerium Acetate in 20 mL deionized water. Separately, dissolve 1.9 g Citric Acid in 20 mL water. Mix the two solutions.

-

Sol Formation: Stir at 60°C for 1 hour. The acetate and citrate ligands will exchange, forming a stable complex.

-

Gelation (Pechini Route): Raise temperature to 90°C to evaporate excess water until a viscous resin (gel) forms.

-

Pyrolysis: Transfer the gel to a crucible. Heat at 200°C for 2 hours to expand the foam (remove organics).

-

Calcination: Calcine in a muffle furnace at 450°C for 4 hours (Ramp rate: 5°C/min).

-

Critical: Temperatures >600°C will cause sintering and loss of surface area.

-

Part 4: Characterization & Quality Control

Key Metrics Table

| Parameter | Biomedical Grade (Protocol A) | Catalytic Grade (Protocol B) | Detection Method |

| Crystallite Size | 3 - 8 nm | 10 - 20 nm | XRD (Scherrer Eq) / TEM |

| Morphology | Spherical, Monodisperse | Porous, Agglomerated | SEM / TEM |

| Surface Area | N/A (Polymer coated) | 80 - 120 m²/g | BET Isotherm |

| Ce³⁺ Content | High (>30%) | Moderate (<15%) | XPS (Ce 3d spectra) |

| Dispersibility | High (Water/PBS) | Low (Powder) | DLS / Visual |

Troubleshooting Guide

-

Issue: Gel turns opaque/white immediately upon base addition.

-

Cause: Uncontrolled hydrolysis.

-

Fix: Dilute the base or add it more slowly. Ensure temperature is stable.

-

-

Issue: Final powder is grey instead of pale yellow.

-

Cause: Incomplete removal of carbonaceous residues (acetate/citrate).

-

Fix: Increase calcination airflow or extend time at 450°C.

-

-

Issue: Low Catalytic Activity.

-

Cause: Sintering due to high calcination temperature.

-

Fix: Keep calcination below 500°C. Use a template (like CTAB) if higher porosity is needed.

-

Part 5: References

-

BenchChem. (2025).[1] Application Notes and Protocols: Sol-Gel Synthesis of Cerium-Niobium Oxide Nanoparticles. Retrieved from

-

Kusuma, S., et al. (2016). Sol-gel synthesis of CeO2 nanoparticles. Materials Letters, 165, 139–142.[2]

-

Maensiri, S., et al. (2007).[2] Egg white synthesis and photoluminescence of platelike clusters of CeO2 nanoparticles. Crystal Growth & Design, 7(5), 950–955.[2]

-

Phani, A.R., et al. (2018). ZrO2-CeO2 based sol-gel coatings for protection of Mg alloys. ResearchGate. Retrieved from

-

Nourmohammadi, E., et al. (2019). Synthesis of Cerium Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications. PMC. Retrieved from

-

Kockrick, E., et al. (2013). Formation of mesoporous nanocrystalline ceria from cerium nitrate, acetate or acetylacetonate. Journal of Sol-Gel Science and Technology. Retrieved from

Sources

Application Notes & Protocol: Dissolving Cerium (III) Acetate Monohydrate

Introduction: The Critical First Step in Cerium Chemistry

Cerium (III) acetate (Ce(CH₃COO)₃), a white powder typically available as a hydrate, serves as a vital precursor in numerous advanced applications. Its utility spans from the synthesis of high-purity cerium oxide (ceria) nanoparticles for catalysts and polishing agents to its use as a dopant in anti-corrosion coatings and in sol-gel processes.[1][2] The successful and complete dissolution of this salt is a foundational, yet often non-trivial, step that dictates the quality, reactivity, and homogeneity of the final product. An improperly prepared cerium acetate solution can lead to particulate contamination, inconsistent reaction kinetics, and failed syntheses.

This guide provides a comprehensive overview of the physicochemical properties of cerium (III) acetate monohydrate and details robust, field-proven protocols for its dissolution. We will explore the causality behind solvent selection, the impact of environmental factors like temperature and pH, and troubleshooting strategies for common challenges, ensuring researchers, scientists, and drug development professionals can prepare high-quality solutions with confidence.

Section 1: Physicochemical Properties & Safety

A thorough understanding of the material's properties and associated hazards is non-negotiable for successful and safe experimentation.

Key Physicochemical Data

The properties of cerium (III) acetate hydrate are summarized below. This data informs the subsequent dissolution protocols.

| Property | Value / Description | Source(s) |

| Chemical Formula | Ce(CH₃COO)₃·H₂O | [3] |

| Molar Mass | ~335.28 g/mol (Monohydrate); 317.26 g/mol (Anhydrous) | [4][5] |

| Appearance | White to off-white crystalline powder or chunks. | [4][6][7] |

| Primary Solvent | Water.[1][2][4] | |

| Water Solubility | Reported as high as ~260 g/L at 20°C. However, it is also described as moderately soluble, with some sources suggesting practical limits closer to 1% (10 g/L) at 25°C without pH modification.[6][8][9] | |

| Retrograde Solubility | Some data indicates that solubility in water decreases as temperature increases (e.g., from 26.5 g/100 cm³ at 15°C to 16.2 g/100 cm³ at 75°C).[8] This is a critical consideration. | |

| Other Solvents | Insoluble in ethanol (hydrate form) and acetone.[4][8] Soluble in strong mineral acids.[7][8] | |

| Melting Point | Decomposes before melting. Loses water of hydration around 133°C; decomposition of the anhydrous salt occurs at higher temperatures (>300°C).[4] | |

| Stability | The material is generally stable under normal conditions but can be light-sensitive.[5][6] |

Hazard Identification & Safe Handling

Cerium (III) acetate monohydrate requires careful handling to mitigate health risks.

-

GHS Hazard Statements: H315 (Causes skin irritation), H318/H319 (Causes serious eye damage/irritation), H335 (May cause respiratory irritation).[4][5]

Mandatory Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear nitrile gloves (e.g., NBR with >0.11 mm thickness), safety glasses with side shields or goggles, and a lab coat.[3][6]

-

Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid breathing dust.[3][6][10]

-

First Aid:

-

Storage: Store in a tightly closed container in a well-ventilated, dry place, protected from light.[5][10]

Section 2: The Science of Dissolution - Causality & Core Principles

Simply adding a solute to a solvent does not guarantee dissolution. The process is governed by thermodynamics and kinetics, which are influenced by several factors.

The Role of the Solvent: "Like Dissolves Like"

Cerium (III) acetate is an ionic salt. The most effective solvent is therefore a polar one, capable of solvating the Ce³⁺ and acetate (CH₃COO⁻) ions.

-

Water (Primary Choice): As a highly polar solvent, water is the standard choice for dissolving cerium (III) acetate.[1][4] The oxygen atoms of water molecules form coordination complexes with the Ce³⁺ cation, while the hydrogen atoms interact with the acetate anions, overcoming the crystal lattice energy of the salt.

-

Alcohols & Ketones (Poor Choices): The hydrate form is insoluble in less polar organic solvents like ethanol and acetone.[4][8] Attempts to dissolve the salt in these solvents will result in a suspension or precipitate.[11]

The Impact of pH and Hydrolysis

This is the most critical, and often overlooked, factor in preparing aqueous cerium salt solutions. The cerium (III) ion (Ce³⁺) is prone to hydrolysis in water, a reaction where water molecules split, leading to the formation of insoluble hydroxide or oxyhydroxide species.

The equilibrium can be represented as: Ce³⁺ + H₂O ⇌ Ce(OH)²⁺ + H⁺

As the pH increases (fewer H⁺ ions), this equilibrium shifts to the right, favoring the formation of Ce(OH)²⁺ and subsequently more complex, insoluble precipitates like Ce(OH)₃. In neutral or near-neutral water, this can significantly limit the achievable concentration and stability of the solution.[12][13]

Expert Insight: The significant discrepancy in reported water solubility values (~260 g/L vs. ~10 g/L) is likely due to the effects of hydrolysis.[6][8] High concentrations are only achievable if hydrolysis is suppressed, typically by maintaining a low pH.

The Counterintuitive Effect of Temperature

For most salts, heating increases solubility. However, cerium (III) acetate can exhibit retrograde solubility , meaning it becomes less soluble as the temperature rises.[8]

Causality: The dissolution of some salts can be an exothermic process. According to Le Châtelier's principle, if heat is a product of the dissolution reaction, adding more heat (increasing the temperature) will shift the equilibrium back towards the solid, undissolved state.[14] Therefore, aggressive heating is not recommended and may be counterproductive. Gentle warming can increase the rate of dissolution, but excessive heat will decrease the amount that can be dissolved.

Section 3: Validated Dissolution Protocols

The following protocols are designed for preparing 100 mL of solution. Adjust volumes and masses accordingly for different target concentrations. Always use high-purity (e.g., deionized, Type I) water.

Protocol 1: Standard Aqueous Solution (Low to Moderate Concentration)

Application: General use, sol-gel synthesis where low acidity is preferred, and applications requiring concentrations up to ~0.1 M.[1]

Methodology:

-

Preparation: Place a clean, dry magnetic stir bar into a 150 mL beaker. Place the beaker on a magnetic stir plate.

-

Solvent Addition: Add approximately 80 mL of deionized water to the beaker.

-

Weighing: Accurately weigh the required mass of cerium (III) acetate monohydrate in a weigh boat. For a 0.1 M solution, this is approximately 3.35 g.

-

Dissolution:

-

Start stirring the water at a moderate speed (e.g., 300-400 RPM).

-

Slowly add the weighed powder to the vortex of the stirring water. Avoid dumping the powder in all at once, which can lead to clumping.

-

Cover the beaker with a watch glass to prevent contamination.

-

-

Observation & Adjustment:

-

Continue stirring for 15-30 minutes at room temperature. The solution should become clear.

-

If a slight haze remains, gentle warming (not exceeding 40°C) can be applied for a short period (10-15 minutes). Do not boil.

-

-

Finalization: Once fully dissolved, transfer the solution to a 100 mL volumetric flask. Rinse the beaker with small aliquots of deionized water, adding the rinsate to the flask. Bring the final volume to the 100 mL mark. Stopper and invert several times to ensure homogeneity.

-

Filtration (Recommended): For applications requiring high purity, filter the final solution through a 0.22 or 0.45 µm syringe filter to remove any microparticulates.

Protocol 2: Acid-Assisted Aqueous Solution (High Concentration)

Application: Achieving high concentrations (>0.1 M), preventing precipitation over time, and for use in acidic reaction media.

Methodology:

-

Preparation: Set up the beaker and stir plate as described in Protocol 1.

-

Acidified Solvent: Add approximately 80 mL of deionized water to the beaker. Add a small amount of a strong mineral acid, such as nitric acid (HNO₃) or hydrochloric acid (HCl), to lower the pH to ~3-4. A few drops of concentrated acid are typically sufficient. Safety: Always add acid to water.

-

Weighing & Dissolution: Weigh and add the cerium (III) acetate monohydrate as described in Protocol 1. The acidic environment will suppress hydrolysis, allowing for faster and more complete dissolution.[7][8]

-

Observation: The salt should dissolve more readily in the acidified water compared to neutral water. Stir for 10-15 minutes.

-

Finalization & Filtration: Transfer to a volumetric flask, bring to final volume, mix, and filter as described in Protocol 1.

Section 4: Visualization of the Dissolution Workflow

The following diagram outlines the decision-making process for successfully dissolving cerium (III) acetate monohydrate.

Caption: Decision workflow for dissolving cerium (III) acetate monohydrate.

Section 5: Troubleshooting Guide

| Problem | Probable Cause(s) | Recommended Solution(s) |

| A persistent white haze or precipitate forms in water. | Hydrolysis: The pH of the solution is too high, leading to the formation of insoluble cerium hydroxides. | Add a few drops of dilute nitric or hydrochloric acid while stirring. The solution should clarify as the precipitate redissolves. |

| The solid is not dissolving, even at low concentrations. | Low-quality Reagent: The starting material may contain insoluble impurities. Clumping: Powder was added too quickly. | Ensure you are using a high-purity reagent. Try adding the powder more slowly to a well-stirred vortex. Filter the final solution to remove any insoluble matter. |

| A precipitate forms upon heating the solution. | Retrograde Solubility: You have exceeded the solubility limit at that higher temperature. | Stop heating immediately and allow the solution to cool to room temperature while stirring. The precipitate may redissolve. Avoid heating above 40°C. |

| Solution becomes cloudy after standing for several hours. | Slow Hydrolysis: The solution is not stable at its current pH. This is common in un-acidified, near-saturated solutions. | Use the solution immediately after preparation or stabilize it by lowering the pH to 3-4 with a suitable acid (see Protocol 2). |

References

-

Cerium(III) acetate - Wikipedia. Wikipedia. [Link]

-

Safety Data Sheet: Cerium(III) acetate hydrate. Carl ROTH. [Link]

-

What is a suitable Solvent to dissolve Cerium Acetate? ResearchGate. [Link]

-

Cerium(III) acetate hydrate - SAFETY DATA SHEET. Acros Organics. [Link]

-

Safety Data Sheet: Cerium(III) acetate hydrate. Carl ROTH. [Link]

-

Cerium Acetate Solution. American Elements. [Link]

-

Preparing process of cerium acetate and rare earth acetate. ResearchGate. [Link]

- Cerium acetate some examples of use.

- CN104341289A - Preparation method and system of cerium acetate.

-

Safety Data Sheet: Cerium(III) acetate hydrate. Carl ROTH. [Link]

-

Synthesis of cerium acetate. PrepChem.com. [Link]

-

How i can dissolve a cerium acetate powder in ethanol or methanol? ResearchGate. [Link]

-

Cerium(III) hydrolysis constants. NECTAR COST Action TD1407. [Link]

-

Cerium(III) acetate hydrate. MCC - Menssing Chemiehandel & Consultants GmbH. [Link]

-

Investigation of Thermal Decomposition Behavior of Cerium (III) Acetate Hydrate in Argon and Dry Air Atmosphere. DergiPark. [Link]

-

Interactions Between Hydrated Cerium(III) Cations and Carboxylates in an Aqueous Solution: Anomalously Strong Complex Formation with Diglycolate, Suggesting a Chelate Effect. ACS Omega. [Link]

-

Solubility and Factors Affecting Solubility. Chemistry LibreTexts. [Link]

Sources

- 1. Cerium(III) Acetate | CAS 206996-60-3 | High Purity Rare Earths [prochemonline.com]

- 2. Cerous Acetate - Rare Earth Compound for Research [prochemonline.com]

- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 4. Cerium(III) acetate - Wikipedia [en.wikipedia.org]

- 5. fishersci.no [fishersci.no]

- 6. carlroth.com [carlroth.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. researchgate.net [researchgate.net]

- 9. carlroth.com [carlroth.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. cost-nectar.eu [cost-nectar.eu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chem.libretexts.org [chem.libretexts.org]

Application Note: Cerium (III) Acetate Monohydrate for Advanced, Chromate-Free Anti-Corrosion Coatings

Introduction: A Paradigm Shift in Corrosion Control

Corrosion is a relentless electrochemical process that compromises the structural integrity and functionality of metallic components, leading to staggering economic losses and significant safety concerns across industries. For decades, the gold standard for corrosion inhibition, particularly for high-strength aluminum alloys used in aerospace, has been coatings based on hexavalent chromium (Cr⁶⁺). Despite their effectiveness, chromates are highly toxic and carcinogenic, prompting stringent environmental regulations and a global mandate for their replacement.[1][2]

This challenge has catalyzed research into "smart" and environmentally benign alternatives. Among the most promising candidates are compounds based on rare-earth elements, with cerium salts emerging as a frontrunner.[3][4] Cerium compounds can provide active corrosion protection, mimicking the "self-healing" capabilities of chromates but without the associated toxicity.[4] This application note provides an in-depth guide to the use of Cerium (III) Acetate Monohydrate, a highly effective and water-soluble precursor, for the preparation of advanced anti-corrosion coatings. We will explore the underlying scientific mechanism, provide detailed protocols for coating formulation and performance evaluation, and present expected outcomes for researchers and materials scientists.

The Scientific Rationale: Mechanism of Cerium-Based Cathodic Inhibition

The efficacy of cerium-based coatings lies in their ability to act as potent cathodic inhibitors.[5][6] Unlike barrier coatings that merely physically isolate the metal from its environment, cerium ions actively intervene in the corrosion process at a localized level. The mechanism is triggered by the corrosion process itself.

Causality of Inhibition:

-

Initiation of Corrosion: At the cathodic sites on a metal surface (often intermetallic particles in alloys), the oxygen reduction reaction occurs: O₂ + 2H₂O + 4e⁻ → 4OH⁻. This reaction leads to a sharp, localized increase in pH.[5]

-

Migration and Precipitation: Water-soluble Ce³⁺ ions, available from the coating matrix, migrate to these areas of high alkalinity.[7]

-

Formation of a Protective Film: The Ce³⁺ ions react with the locally generated hydroxide ions (OH⁻) to precipitate as an insoluble cerium (III) hydroxide (Ce(OH)₃). This hydroxide can further oxidize and dehydrate to form a stable, mixed-valence cerium oxide/hydroxide layer (CeO₂/Ce₂O₃).[7][8]

-

Inhibition: This precipitated film effectively "passivates" or blocks the cathodic site, stifling the oxygen reduction reaction. By shutting down the cathodic half-cell, the corresponding anodic reaction (metal dissolution) is also significantly slowed, thereby arresting the corrosion process.[5][7]

Cerium (III) acetate is a particularly advantageous precursor. Studies have shown that it can form a thicker and more continuous protective film compared to other cerium salts like chlorides or nitrates.[9] Furthermore, cerium acetate has demonstrated a superior ability to enable the repassivation of minor surface defects, a critical aspect of active corrosion protection.[10]

Caption: Mechanism of cathodic inhibition by cerium ions.

Protocol: Preparation of a Cerium Acetate Conversion Coating

This protocol details a simple yet effective immersion method for applying a cerium-based conversion coating (CeCC) to an aluminum alloy substrate (e.g., AA2024-T3 or AA7075-T6).

Materials and Equipment:

-

Cerium (III) Acetate Monohydrate (Ce(CH₃COO)₃·H₂O), 99.9% purity

-

Aluminum alloy coupons (e.g., 2 cm x 2 cm)

-

Alkaline degreaser (e.g., Alconox solution)

-

Deionized (DI) water

-

Isopropanol or Acetone

-

Beakers, magnetic stirrer, and hot plate

-

Ultrasonic bath

-

Drying oven or heat gun

Step-by-Step Methodology:

-

Substrate Pre-treatment (Critical for Adhesion):

-

Rationale: The substrate surface must be free of oils, oxides, and contaminants to ensure uniform coating formation and strong adhesion.

-

Procedure:

-

Ultrasonically clean the aluminum coupons in an alkaline degreaser solution for 15 minutes.

-

Rinse thoroughly with DI water.

-

Ultrasonically clean in isopropanol or acetone for 10 minutes to remove any remaining organic residues.

-

Rinse again with DI water and dry completely using a stream of compressed air or nitrogen.

-

-

-

Coating Solution Formulation:

-

Rationale: The concentration of the cerium salt is a critical parameter. While sufficient ions are needed to form a protective film, excessive concentrations can lead to a porous, poorly adherent, and less protective layer.[11][12] An optimal concentration is often found to be around 0.01 M.[11]

-

Procedure:

-

Prepare a 0.01 M solution of Cerium (III) Acetate Monohydrate in DI water. For 100 mL of solution, dissolve 0.359 g of Ce(CH₃COO)₃·H₂O (M.W. 359.26 g/mol ) in 100 mL of DI water.

-

Stir the solution using a magnetic stirrer until the salt is completely dissolved. Gentle heating (40-50°C) can aid dissolution. Allow the solution to cool to room temperature before use.

-

-

-

Immersion and Coating Formation:

-

Rationale: Immersion time dictates the thickness and coverage of the conversion coating. Insufficient time results in an incomplete film, while overly long immersion may not significantly improve performance and can be inefficient.

-

Procedure:

-

Completely immerse the cleaned and dried aluminum coupons in the 0.01 M cerium acetate solution.

-

Let the coupons soak for 60 minutes at room temperature.[9]

-

After immersion, gently remove the coupons, rinse them thoroughly with DI water to remove any unreacted salts, and dry them in an oven at 60-80°C for 1 hour.[13]

-

-

Caption: Experimental workflow for coating preparation and evaluation.

Protocol: Electrochemical Performance Evaluation

Electrochemical testing is the state-of-the-art method for quantitatively assessing the performance of anti-corrosion coatings.[14] This protocol outlines the use of Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP) to validate the prepared cerium acetate coating.

Materials and Equipment:

-

Potentiostat/Galvanostat with frequency response analyzer

-

Electrochemical cell (three-electrode setup)

-

Coated sample (Working Electrode, WE)

-

Reference Electrode (RE), e.g., Saturated Calomel (SCE) or Silver/Silver Chloride (Ag/AgCl)

-

Counter Electrode (CE), e.g., Platinum mesh or graphite rod

-

Corrosive electrolyte: 3.5% (w/v) Sodium Chloride (NaCl) solution in DI water (simulates seawater)

Step-by-Step Methodology:

-

Cell Setup:

-

Assemble the electrochemical cell, exposing a defined surface area of the coated sample (e.g., 1 cm²) to the 3.5% NaCl solution.

-

Position the reference electrode close to the working electrode surface via a Luggin capillary and place the counter electrode opposite the working electrode.

-

-

Open Circuit Potential (OCP) Measurement:

-

Rationale: Before any perturbation, the system must reach a steady state. Monitoring the OCP allows the potential to stabilize.

-

Procedure: Measure the OCP for at least 60 minutes or until the potential drift is less than 1-2 mV per minute. This stable potential will be the starting point for subsequent tests.

-

-

Electrochemical Impedance Spectroscopy (EIS):

-

Rationale: EIS is a non-destructive technique that provides detailed information about the coating's barrier properties, resistance, and capacitance.[15][16] A high impedance modulus at low frequencies is indicative of excellent corrosion protection.[15]

-

Procedure:

-

Apply a small amplitude AC voltage signal (e.g., 10 mV) around the stabilized OCP.

-

Scan a frequency range from high (e.g., 100 kHz) to low (e.g., 0.01 Hz).

-

Plot the data as Nyquist and Bode plots for analysis.

-

-

-

Potentiodynamic Polarization (PDP):

-

Rationale: This is a destructive technique that provides kinetic information about the corrosion process. It is used to determine the corrosion potential (Ecorr) and, most importantly, the corrosion current density (Icorr), which is directly proportional to the corrosion rate.[17]

-

Procedure:

-

After EIS, scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

-

Plot the resulting current density as a function of the applied potential on a logarithmic scale.

-

Determine Ecorr and Icorr using Tafel extrapolation.

-

-

Expected Results and Data Interpretation

The success of the cerium acetate coating is quantified by a significant improvement in corrosion resistance compared to an uncoated (bare) substrate.

Data Summary Table:

| Parameter | Uncoated Al Alloy | Coated with Ce(OAc)₃ | Interpretation |

| Corrosion Potential (Ecorr) | ~ -0.75 V vs. SCE | ~ -0.65 V vs. SCE | A positive (nobile) shift indicates passivation of the surface. |

| Corrosion Current (Icorr) | 1 - 10 µA/cm² | 0.01 - 0.1 µA/cm² | A decrease of 1-2 orders of magnitude signifies a drastically lower corrosion rate.[18] |

| Impedance Modulus |Z| at 0.01 Hz | 10³ - 10⁴ Ω·cm² | 10⁶ - 10⁷ Ω·cm² | A significant increase indicates the formation of a highly effective protective barrier.[19] |

Interpretation:

-

From PDP: A successful coating will show a "nobilization" of the Ecorr (a shift to more positive values) and a dramatic reduction in the Icorr. The lower the Icorr, the better the protection.

-

From EIS: In a Bode plot, the coated sample should exhibit a much higher impedance modulus at low frequencies (e.g., |Z| at 0.01 Hz) compared to the bare substrate. This value is often used as a primary metric for coating performance; values exceeding 10⁶ Ω·cm² typically correlate with good long-term protection.[19]

Conclusion and Future Outlook

Cerium (III) acetate monohydrate serves as an excellent, environmentally friendly precursor for developing high-performance, active anti-corrosion coatings. The mechanism, rooted in the localized precipitation of cerium oxides at cathodic sites, offers a "smart" protective system that can replace toxic chromates. The protocols provided herein offer a robust framework for researchers to formulate and validate these advanced coatings.

Future research continues to explore the synergistic effects of combining cerium compounds with other organic or inorganic inhibitors, as well as their incorporation into various polymer matrices like epoxy and sol-gels to create multifunctional, self-healing coating systems.[5][20][21] These ongoing efforts are paving the way for a new generation of sustainable and highly effective corrosion protection technologies.

References

-

Corrosion protection mechanism of Ce 4+ /organic inhibitor for AA2024 in 3.5% NaCl. (2020). Nature Portfolio. Available at: [Link]

-

Electrochemical Characterization of Polymeric Coatings for Corrosion Protection: A Review of Advances and Perspectives. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

CERIUM-BASED CORROSION INHIBITION ADDITIVE. (n.d.). Battelle. Available at: [Link]

-

A review on cerium-based conversion coatings on aluminium surfaces. (n.d.). Global Sustainability Challenges. Available at: [Link]

-

Electrochemical Testing. (2023). Matergenics Inc. Available at: [Link]

-

Electrochemical Corrosion Testing. (n.d.). IMR Test Labs. Available at: [Link]

-

Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. (2019). Bureau of Reclamation. Available at: [Link]

-

Cerium-based corrosion inhibitors. (n.d.). ResearchGate. Available at: [Link]

-

Diagnostics of Large Non-Conductive Anti-Corrosion Coatings on Steel Structures by Means of Electrochemical Impedance Spectroscopy. (2021). MDPI. Available at: [Link]

-

Cathodic Electrodeposition of Cerium-Based Conversion Coatings Using Deep Eutectic Solvents Formulations for Corrosion Protection of AA7075 Aluminum Alloys. (2022). MDPI. Available at: [Link]

-

The study of the Ce inhibitor/substrate mechanism. (n.d.). Nanocenter. Available at: [Link]

-

Use of CeO2 nanoparticles as CO2-corrosion inhibitors of a duplex stainless steel. (2024). Taylor & Francis Online. Available at: [Link]

-

Cerium-based conversion films developed on LiAl-layered double hydroxide coatings for corrosion protection of AA7075 aluminum alloy. (2022). IAPC Journals. Available at: [Link]

-

A review on cerium-based conversion coatings on aluminium surfaces. (2023). Cambridge University Press. Available at: [Link]

-

Cerium-based conversion coatings on aluminium alloys: A process review. (n.d.). ResearchGate. Available at: [Link]

-

Recent Advances of Cerium Compounds in Functional Coatings: Principle, Strategies and Applications. (n.d.). ResearchGate. Available at: [Link]

-

Synergistic control of wetting resistance and corrosion inhibition by cerium to enhance corrosion resistance of superhydrophobic coating. (n.d.). ResearchGate. Available at: [Link]

-

Effect of Cerium Tartrate on the Corrosion Resistance of Epoxy Coating on Aluminum Alloy and Its Mechanism. (2022). MDPI. Available at: [Link]

-

Chromate replacement: what does the future hold?. (n.d.). npj Materials Degradation. Available at: [Link]

-

Cerium Compounds Coating as a Single Self-Healing Layer for Corrosion Inhibition on Aluminum 3003. (n.d.). MDPI. Available at: [Link]

-

CHROMATE-FREE COATINGS FOR CORROSION PROTECTION OF THE SURFACE OF THE ELECTRODEPOSITED Zn-Ni ALLOY. (n.d.). ResearchGate. Available at: [Link]

-

Effect of cerium on structure modifications of a hybrid sol–gel coating, its mechanical properties and anti-corrosion behavior. (n.d.). ResearchGate. Available at: [Link]

-

Chromate replacement in coatings for corrosion protection of aerospace aluminium alloys. (n.d.). ResearchGate. Available at: [Link]

-

The Self-Healing Ability of Cerium Coating (Chromium Substitute). (2018). SAM Sputter Targets. Available at: [Link]

-

Replacements for Chromate Pigments in Anticorrosion Primers for Aluminum Alloys. (n.d.). Corrosion Science and Technology. Available at: [Link]

-

Cerium Chloride and Acetate Salts as Corrosion Inhibitors for Aluminum Alloy AA7075-T6 in Sodium Chloride Solution. (n.d.). ResearchGate. Available at: [Link]

-

Superhydrophobic Cerium-Based Coatings on Al-Mg Alloys and Aluminized Steel. (2019). MDPI. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. j-cst.org [j-cst.org]

- 3. confer.cz [confer.cz]

- 4. The Self-Healing Ability of Cerium Coating (Chromium Substitute) [sputtering-targets.net]

- 5. Corrosion protection mechanism of Ce 4+ /organic inhibitor for AA2024 in 3.5% NaCl - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09552G [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. battelle.org [battelle.org]

- 9. The study of the Ce inhibitor/substrate mechanism | nanocenter [nanocenter.si]

- 10. researchgate.net [researchgate.net]

- 11. Cerium(III) Acetate Supplier | ProChem, Inc.| High Purity Compound for Research [prochemonline.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Electrochemical Characterization of Polymeric Coatings for Corrosion Protection: A Review of Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. matergenics.com [matergenics.com]

- 16. usbr.gov [usbr.gov]

- 17. imrtest.com [imrtest.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

Application Notes and Protocols for Doping Materials with Cerium (III) Acetate Monohydrate

Introduction: The Strategic Advantage of Cerium (III) Acetate Monohydrate in Advanced Materials Synthesis

Cerium-doped materials are at the forefront of innovation in catalysis, renewable energy, and luminescence technologies. The unique ability of cerium to cycle between Ce³⁺ and Ce⁴⁺ oxidation states imparts remarkable redox properties and oxygen storage capacity to host materials.[1] The choice of the cerium precursor is a critical determinant of the final material's properties. Cerium (III) acetate monohydrate emerges as a strategic precursor for several compelling reasons. Its high solubility in water and ethanol simplifies the preparation of homogeneous precursor solutions, a crucial factor for uniform dopant distribution.[2] Furthermore, its decomposition upon heating yields cerium oxide, with the acetate group breaking down into volatile byproducts, which can lead to cleaner ceramic processing compared to nitrate precursors that can generate NOx emissions.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of cerium (III) acetate monohydrate for doping a variety of materials. We will delve into the mechanistic principles of cerium doping and provide detailed, field-proven protocols for co-precipitation, sol-gel, and hydrothermal synthesis.

Safety Precautions and Handling

Before initiating any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for cerium (III) acetate monohydrate.

Personal Protective Equipment (PPE):

-

Eye Protection: Always wear chemical safety goggles or a face shield.[5][6]

-

Hand Protection: Use nitrile or neoprene gloves.[5]

-

Respiratory Protection: In case of dust formation, use a NIOSH-certified N95 respirator.[7]

-

Skin and Body Protection: Wear a lab coat and closed-toe shoes.[3]

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[6][8]

-

Avoid contact with skin and eyes.[5]

-

Store in a cool, dry place in a tightly sealed container.[8]

-

Cerium (III) acetate is sensitive to light.[6]

Experimental Protocols

Protocol 1: Co-Precipitation Method for Doping of Metal Oxides

The co-precipitation method is a robust and scalable technique for synthesizing doped nanoparticles. It involves the simultaneous precipitation of the host material and the dopant from a common solution.

Causality of Experimental Choices: The choice of precipitating agent and the careful control of pH are paramount in this method. A base, such as ammonium hydroxide or sodium hydroxide, is typically used to increase the pH and induce the precipitation of metal hydroxides or carbonates. The rate of addition of the precipitating agent and the stirring speed influence the particle size and morphology of the resulting powder.[9] Subsequent calcination at elevated temperatures is necessary to convert the precipitated hydroxides/carbonates into the desired doped oxide and to control the crystallinity and particle size.

Diagram of Co-Precipitation Workflow:

Caption: Co-precipitation workflow for cerium doping.

Step-by-Step Protocol:

-

Prepare the Precursor Solutions:

-

Prepare a solution of the host metal salt (e.g., 0.5 M zinc acetate in deionized water).

-

Prepare a separate solution of cerium (III) acetate monohydrate in deionized water with the desired doping concentration (e.g., 1-5 mol% relative to the host metal).

-

-

Co-precipitation:

-

Mix the host metal salt solution and the cerium (III) acetate monohydrate solution in a beaker under vigorous stirring.

-

Slowly add a precipitating agent, such as a 1 M solution of ammonium hydroxide, dropwise to the mixed solution until the pH reaches a value that ensures the complete precipitation of both the host and dopant cations (typically pH 9-10).[1]

-

Continue stirring for 1-2 hours to age the precipitate.

-

-

Washing and Drying:

-

Filter the precipitate using a Buchner funnel and wash it several times with deionized water to remove any unreacted precursors and byproducts.

-

Wash the precipitate with ethanol to facilitate drying.

-

Dry the collected powder in an oven at 80-100 °C for 12-24 hours.

-

-

Calcination:

-

Transfer the dried powder to a crucible and calcine it in a muffle furnace at a temperature ranging from 400 to 800 °C for 2-4 hours. The exact temperature and duration will depend on the host material and the desired particle size and crystallinity.[10]

-

Protocol 2: Sol-Gel Synthesis of Cerium-Doped Materials

The sol-gel method offers excellent control over the microstructure and homogeneity of the final material. It involves the formation of a "sol" (a colloidal suspension of nanoparticles) that is then gelled to form a solid network.

Causality of Experimental Choices: This method relies on the hydrolysis and condensation of metal alkoxide or salt precursors. The water-to-precursor ratio, pH, and temperature are critical parameters that control the rates of hydrolysis and condensation, thereby influencing the structure of the gel and the final material. The use of a chelating agent, such as citric acid or acetylacetone, can help to control the hydrolysis and condensation rates, preventing premature precipitation and leading to a more uniform gel.

Diagram of Sol-Gel Workflow:

Caption: Sol-gel synthesis workflow for cerium doping.

Step-by-Step Protocol:

-

Prepare the Sol:

-

In a beaker, dissolve the host precursor, such as tetraethyl orthosilicate (TEOS) for silica-based materials, in an alcohol solvent like ethanol.

-

In a separate container, dissolve the required amount of cerium (III) acetate monohydrate in a suitable solvent (e.g., deionized water or ethanol).

-

Add the cerium acetate solution to the host precursor solution under vigorous stirring.

-

To control the hydrolysis and condensation reactions, add a mixture of water, an acid or base catalyst (e.g., HCl or NH₄OH), and a chelating agent (e.g., acetylacetone) to the solution.[11]

-

-

Gelation and Aging:

-

Continue stirring the solution until a transparent and homogeneous sol is formed.

-

Cover the beaker and allow the sol to gel at room temperature or with gentle heating (e.g., 40-60 °C). This process can take from several hours to a few days.

-

Once the gel is formed, let it age for a period of 24-48 hours to strengthen the network structure.

-

-

Drying and Calcination:

-

Dry the wet gel in an oven at a temperature between 60-120 °C to remove the solvent and form a xerogel.

-

Grind the xerogel into a fine powder.

-

Calcine the powder at a high temperature (typically 500-1000 °C) to remove organic residues and crystallize the doped material.[12]

-

Protocol 3: Hydrothermal Synthesis of Cerium-Doped Nanomaterials

Hydrothermal synthesis is a versatile method for producing highly crystalline nanomaterials with controlled morphology. It involves a chemical reaction in an aqueous solution at elevated temperatures and pressures in a sealed vessel called an autoclave.

Causality of Experimental Choices: The temperature, pressure, and reaction time are the key parameters that govern the nucleation and growth of crystals in a hydrothermal system. The choice of solvent and the pH of the precursor solution also play a significant role in determining the final product's phase and morphology.[12] This method is particularly advantageous for synthesizing nanomaterials that are unstable at higher temperatures.[13]

Diagram of Hydrothermal Synthesis Workflow:

Caption: Hydrothermal synthesis workflow for cerium doping.

Step-by-Step Protocol:

-

Prepare the Precursor Solution:

-

Dissolve the host metal salt and the desired amount of cerium (III) acetate monohydrate in deionized water in a beaker.

-

Adjust the pH of the solution by adding a mineralizer such as a solution of sodium hydroxide or ammonium hydroxide. The final pH will influence the morphology of the resulting nanoparticles.[12]

-

-

Hydrothermal Treatment:

-

Product Collection:

-

After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the product several times with deionized water and ethanol to remove any residual ions.

-

Dry the final product in an oven at 60-80 °C.

-

Characterization of Cerium-Doped Materials

Successful doping and the resulting material properties can be confirmed through a suite of analytical techniques.

| Characterization Technique | Information Obtained |

| X-ray Diffraction (XRD) | Confirms the crystal structure of the host material and assesses the incorporation of cerium ions into the lattice by observing shifts in the diffraction peaks. Can also be used to estimate the crystallite size.[15] |

| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition of the material's surface and, crucially, the oxidation state of cerium (Ce³⁺/Ce⁴⁺ ratio), which is vital for understanding the material's redox properties.[16][17] |

| Transmission Electron Microscopy (TEM) | Provides high-resolution images of the nanoparticles, allowing for the determination of their size, shape, and morphology. Can also be used to observe the crystal lattice and identify defects.[15] |

| Scanning Electron Microscopy (SEM) | Offers information on the surface morphology, particle size distribution, and agglomeration of the synthesized powder.[15] |

| Energy-Dispersive X-ray Spectroscopy (EDX/EDS) | Typically coupled with SEM or TEM, this technique provides elemental analysis of the material, confirming the presence and distribution of cerium within the host matrix.[9] |

| Raman Spectroscopy | A sensitive technique for detecting changes in the local structure and the presence of oxygen vacancies, which are often induced by cerium doping.[18] |

| UV-Vis Diffuse Reflectance Spectroscopy (DRS) | Used to determine the optical properties of the material, such as the band gap energy, which can be affected by doping.[18] |

Applications of Cerium-Doped Materials

The unique properties of cerium-doped materials have led to their application in a wide array of fields.

| Application Area | Host Material Examples | Role of Cerium Doping | Key Performance Metrics |

| Catalysis | TiO₂, ZrO₂, Al₂O₃ | Enhances oxygen storage capacity, promotes redox reactions, and improves thermal stability.[19] | Catalytic activity, selectivity, and stability. |

| Solid Oxide Fuel Cells (SOFCs) | ZrO₂, CeO₂ | Increases ionic conductivity of the electrolyte by creating oxygen vacancies, allowing for operation at lower temperatures.[20] | Ionic conductivity, power density, and long-term stability. |

| Phosphors for Lighting and Displays | YAG (Y₃Al₅O₁₂), Silicates | Acts as a luminescence center, enabling the emission of light upon excitation. The emission wavelength can be tuned by the host material. | Quantum efficiency, emission wavelength, and color rendering index. |

| Gas Sensors | SnO₂, ZnO | Creates defects and modifies the electronic structure of the host material, enhancing its sensitivity and selectivity to specific gases.[7] | Sensor response, selectivity, and response/recovery time. |

| Anti-Corrosion Coatings | SiO₂, Al₂O₃ | Acts as a corrosion inhibitor by forming a protective cerium oxide/hydroxide layer at defect sites.[10] | Corrosion current density and polarization resistance. |

Conclusion

Cerium (III) acetate monohydrate is a highly effective and versatile precursor for the synthesis of cerium-doped materials. Its favorable solubility and clean decomposition characteristics make it an excellent choice for a variety of synthesis techniques, including co-precipitation, sol-gel, and hydrothermal methods. By carefully controlling the experimental parameters outlined in this guide, researchers can tailor the properties of cerium-doped materials to meet the demands of a wide range of advanced applications. The protocols and characterization techniques described herein provide a solid foundation for the successful development and analysis of novel cerium-doped materials.

References

-

Cerium(III) acetate. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link].

- Arabaci, A., & Solak, N. (2012). Investigation of Thermal Decomposition Behavior of Cerium (III) Acetate Hydrate in Argon and Dry Air Atmosphere. Gazi University Journal of Science, 25(3), 777-782.

- CERIUM(III)

- Safety Data Sheet: Cerium(III)

- Safety Data Sheet: Cerium(III)

- Lim, H. N., et al. (2009). Hydrothermal synthesis of CeO2 nano-particles. Journal of the Ceramic Society of Japan, 117(1364), 497-500.

- Caballero, A. C., et al. (2005). Preparation and characterization of cerium doped silica sol–gel coatings on glass and aluminum substrates. Journal of Sol-Gel Science and Technology, 33, 191-198.

- Sridaran, M., Dhanasekar, K., & Arivanandhan, M. (2019). Synthesis and Characterization of Pure and Gd-Doped CeO2 Nanoparticles. Journal of Nanoscience and Technology, 5(3), 725-726.

- Al-Qaradawi, S., & Al-Ajji, Z. (2018). Experimental optimization for synthesis of cerium-doped titanium dioxide nanoparticles by modified sol-gel process. Heliyon, 4(10), e00862.

- Cerium-Doped Oxide-Based Materials for Energy and Environmental Applic

- Suresh Kumar, K., & Victor Jaya, N. (2013). Synthesis and Characterization of Pure and Sn-Doped CeO2 Nanoparticles. Asian Journal of Chemistry, 25(11), 6031-6034.

- Predoi, D., et al. (2021). Synthesis and Characterization of Photoluminescent Ce(III) and Ce(IV) Substituted Hydroxyapatite Nanomaterials by Co-Precipitation Method: Cytotoxicity and Biocompatibility Evaluation.

- Ramirez-Gutierrez, C. F., et al. (2024). Novel Sol-Gel Synthesis Route for Ce- and V-Doped Ba0.85Ca0.15Ti0.9Zr0.1O3 Piezoceramics.

- Balakrishnan, S., & Ramadoss, G. (2020). Synthesis and characterization of pure and Cu doped CeO2 nanoparticles: photocatalytic and antibacterial activities evaluation. Biointerface Research in Applied Chemistry, 10(2), 5128-5134.

- Mužina, K., Kurajica, S., & Matijašić, G. (2021). True doping levels in hydrothermally derived copper-doped ceria.

- Zhu, B., et al. (2013). Ceria-based Nanostructured Materials for Low-Temperature Solid Oxide Fuel Cells. Diva-Portal.org.

- Davies, T. E. (2023).

-

Cerium(III) acetate. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link].

- Mandal, S. K., et al. (2014). XAFS, XPS characterization of cerium promoted Ti-TUD-1 catalyst and it's activity for styrene oxidation reaction.

- Cerium acet

- Preparation method and system of cerium acetate. (2014).

- De la Rosa, E., et al. (2021). Blue/NIR-emitting Phosphor Based on Sr2CeO4: Tm3+, Yb3+ Obtained by Combustion Synthesis.

- Alford, M. B. (2020).

- Adschiri, T., et al. (2025). Nonequilibrium Process for Doping Under Continuous-Flow Hydrothermal Synthesis of Cerium Oxide-Based Nanoparticles. ACS Omega.

- Ananth, M. A., & Sankar, S. S. (2025). Development of ceramic based novel materials for application in low temperature solid oxide fuel cell (LTSOFC).

- Ali, K. (2021). Hydrothermal Synthesis of Cerium Oxide Nanostructures. Global Scientific Journal, 9(4).

- Li, H. (2021). Synthesis and Characterization of Electrode Materials of Solid Oxide Cells. University of South Carolina.

- Senthil, T. S., & Kumar, M. (2021). Synthesis and Characterization of Nano Cerium Oxide Using Hydrothermal Technique. INCAS Bulletin, 13(1), 119-126.

- Farahmandjou, M., Zarinkamar, M., & Firoozabadi, T. P. (2016). Synthesis of Cerium Oxide (CeO2) nanoparticles using simple CO-precipitation method. Revista Mexicana de Física, 62(5), 496-499.

Sources